molecular formula C28H19ClFN3O4S B2835261 2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-(4-fluorophenyl)-N-(furan-2-ylmethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide CAS No. 450371-99-0

2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-(4-fluorophenyl)-N-(furan-2-ylmethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide

Cat. No. B2835261
CAS RN: 450371-99-0
M. Wt: 547.99
InChI Key: GVRQQAMFAJHGFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-(4-fluorophenyl)-N-(furan-2-ylmethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C28H19ClFN3O4S and its molecular weight is 547.99. The purity is usually 95%.
BenchChem offers high-quality 2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-(4-fluorophenyl)-N-(furan-2-ylmethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-(4-fluorophenyl)-N-(furan-2-ylmethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Studies

Quinazolinone derivatives, including compounds with structural similarities to the one , have been extensively studied for their antimicrobial properties. For instance, quinazolinone and thiazolidinone hybrids have demonstrated significant antimicrobial efficacy against a range of bacterial and fungal pathogens (Patel & Patel, 2010; Desai et al., 2011). These findings highlight the potential of quinazolinone derivatives as candidates for developing new antimicrobial agents.

Antitubercular Activity

The search for new antitubercular agents has led to the exploration of quinazolinone derivatives. A study by Marvadi et al. (2020) on novel quinazolinone carboxamides revealed promising antitubercular activity against Mycobacterium tuberculosis, indicating the therapeutic potential of these compounds in tuberculosis treatment (Marvadi et al., 2020).

Anti-inflammatory and Analgesic Properties

The compound's structural analogs have been assessed for their anti-inflammatory and analgesic activities. Farag et al. (2012) synthesized new quinazolinone derivatives and evaluated their potential as anti-inflammatory and analgesic agents, suggesting the compound's relevance in developing new therapeutic strategies for inflammation and pain management (Farag et al., 2012).

Antitumor Activity

Quinazolinone derivatives have also been investigated for their antitumor properties. Studies exploring the cytotoxic activities of quinazolinone compounds against various cancer cell lines have highlighted their potential in cancer therapy. For example, Sonego et al. (2019) investigated 7-chloroquinoline-1,2,3-triazoyl-carboxamides, demonstrating significant cytotoxic effects in bladder cancer cells, indicating the promise of quinazolinone derivatives in anticancer drug development (Sonego et al., 2019).

properties

IUPAC Name

2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-3-(4-fluorophenyl)-N-(furan-2-ylmethyl)-4-oxoquinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H19ClFN3O4S/c29-19-6-3-17(4-7-19)25(34)16-38-28-32-24-14-18(26(35)31-15-22-2-1-13-37-22)5-12-23(24)27(36)33(28)21-10-8-20(30)9-11-21/h1-14H,15-16H2,(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVRQQAMFAJHGFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=N3)SCC(=O)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H19ClFN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

548.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-(4-fluorophenyl)-N-(furan-2-ylmethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.